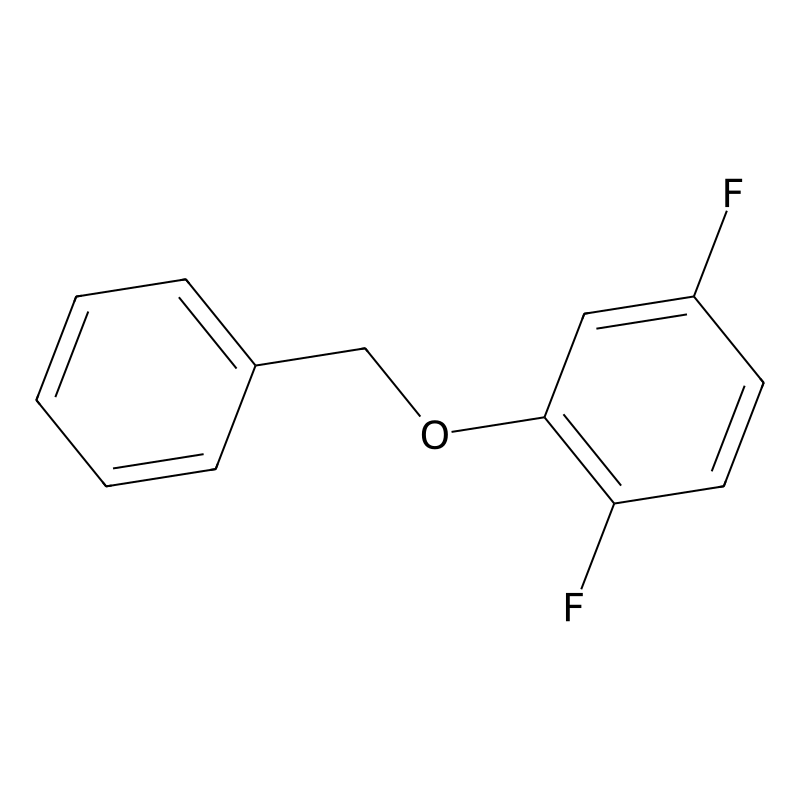

2-(Benzyloxy)-1,4-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Benzyloxy)-1,4-difluorobenzene, also known by its IUPAC name 2,4-difluoro-1-phenylmethoxybenzene, is an organic compound featuring a benzene ring that is substituted with a benzyloxy group and two fluorine atoms located at the 1 and 4 positions. This compound is characterized by its unique structural configuration which influences its chemical behavior and potential applications in various fields of research and industry. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in both synthetic chemistry and biological studies.

As information on this specific compound is limited, it's important to consider the potential hazards associated with similar aromatic fluorides and ethers. These can include:

- Mild skin and eye irritation: Due to the ability to disrupt cell membranes.

- Low to moderate toxicity: Depending on the route of exposure.

- Potential flammability: Organic compounds with aromatic rings can be flammable.

Liquid Crystals:

- Research has explored the use of 2-BDF as a component in liquid crystal (LC) materials. LCs are a state of matter that exhibits properties between solids and liquids. They are crucial for various technological applications, including displays in electronic devices. Studies suggest that 2-BDF can influence the properties of LCs, such as their phase transition temperatures and optical properties [].

Material Science:

- Scientists have investigated the potential of 2-BDF as a building block in the synthesis of functional materials. By incorporating 2-BDF into molecular structures, researchers aim to create materials with specific properties, such as electrical conductivity or self-assembly characteristics [].

Organic Synthesis:

- -BDF can serve as a starting material for the synthesis of more complex organic molecules. The presence of the benzyloxy group and the difluorobenzene moiety makes 2-BDF a versatile intermediate for various organic reactions.

- Oxidation: The benzyloxy group can be oxidized to yield corresponding carbonyl compounds, such as benzaldehyde derivatives.

- Reduction: The compound can undergo reduction to remove the benzyloxy group, resulting in simpler aromatic structures.

- Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, allowing for the synthesis of various substituted aromatic compounds.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

The biological activity of 2-(Benzyloxy)-1,4-difluorobenzene has been explored in various contexts. It is noted for its potential use in developing fluorescent probes for biological imaging due to its unique structural properties. Additionally, the compound has been investigated for its interaction with specific molecular targets, where the benzyloxy group may facilitate hydrogen bonding and π-π interactions. Its fluorine atoms further contribute to enhancing lipophilicity, which can impact bioavailability and metabolic pathways.

Several synthesis methods have been developed for 2-(Benzyloxy)-1,4-difluorobenzene:

- Suzuki–Miyaura Coupling Reaction: This method involves coupling an aryl halide with an organoboron compound using a palladium catalyst under mild conditions. This reaction is favored for its high yield and functional group tolerance.

- Direct Fluorination: Another approach involves direct fluorination of the appropriate precursor compounds, although this method may require specific conditions to achieve desired selectivity .

Industrial production often relies on scalable synthetic routes that ensure cost-effectiveness while maintaining high yields.

The applications of 2-(Benzyloxy)-1,4-difluorobenzene span several fields:

- Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.

- Biological Imaging: The compound is utilized in developing fluorescent probes that aid in visualizing biological processes.

- Material Science: It contributes to producing advanced materials such as polymers and coatings due to its unique chemical properties.

Interaction studies involving 2-(Benzyloxy)-1,4-difluorobenzene focus on its binding affinity and reactivity with various biological targets. The compound's ability to participate in hydrogen bonding and π-π interactions plays a crucial role in these studies. Furthermore, its lipophilic nature may affect its absorption and distribution within biological systems, making it a candidate for further pharmacological investigations .

Several compounds exhibit structural similarities to 2-(Benzyloxy)-1,4-difluorobenzene. These include:

- 1-(Benzyloxy)-4-fluorobenzene

- 1-(Benzyloxy)-2,6-difluorobenzene

- 1-(Benzyloxy)-3,5-difluorobenzene

Comparison TableCompound Name Structural Features Unique Properties 2-(Benzyloxy)-1,4-difluorobenzene Benzyloxy group; two fluorine atoms at positions 1 & 4 Enhanced lipophilicity; specific electronic effects 1-(Benzyloxy)-4-fluorobenzene Benzyloxy group; one fluorine atom at position 4 Less steric hindrance; different electronic effects 1-(Benzyloxy)-2,6-difluorobenzene Benzyloxy group; two fluorine atoms at positions 2 & 6 Different spatial arrangement affecting reactivity 1-(Benzyloxy)-3,5-difluorobenzene Benzyloxy group; two fluorine atoms at positions 3 & 5 Distinct electronic properties influencing behavior

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Benzyloxy)-1,4-difluorobenzene | Benzyloxy group; two fluorine atoms at positions 1 & 4 | Enhanced lipophilicity; specific electronic effects |

| 1-(Benzyloxy)-4-fluorobenzene | Benzyloxy group; one fluorine atom at position 4 | Less steric hindrance; different electronic effects |

| 1-(Benzyloxy)-2,6-difluorobenzene | Benzyloxy group; two fluorine atoms at positions 2 & 6 | Different spatial arrangement affecting reactivity |

| 1-(Benzyloxy)-3,5-difluorobenzene | Benzyloxy group; two fluorine atoms at positions 3 & 5 | Distinct electronic properties influencing behavior |

The uniqueness of 2-(Benzyloxy)-1,4-difluorobenzene lies in the specific positioning of the fluorine atoms which significantly influences its chemical reactivity and physical properties compared to its analogs. This positioning can lead to different electronic effects and steric hindrance that affect its behavior in various